1,2-Distearoyl-sn-glycerol

Descripción

1,2-Dioctadecanoyl-sn-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

DG(18:0/18:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1,2-Distearoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.

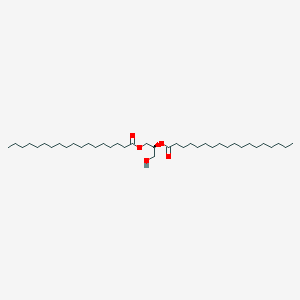

Structure

2D Structure

Propiedades

IUPAC Name |

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147249 | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10567-21-2 | |

| Record name | 1,2-Distearin, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DISTEARATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Distearoyl-sn-glycerol: Chemical Properties, Structure, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) that plays a significant role in lipid-based drug delivery systems and as a second messenger in cellular signaling. Its well-defined chemical structure and physical properties, such as a high phase transition temperature, contribute to the formation of stable lipid bilayers, making it a valuable component in liposome (B1194612) formulations. In the realm of cell signaling, as a diacylglycerol analog, it is a potent activator of Protein Kinase C (PKC), a key enzyme in numerous signal transduction pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Chemical Properties and Structure

This compound is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol carbon atoms, indicating a specific stereoisomer.

Chemical Structure

The chemical structure of this compound is characterized by a glycerol molecule with two 18-carbon saturated fatty acid (stearic acid) chains.

Systematic IUPAC Name: (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate

Synonyms: 1,2-Dioctadecanoyl-sn-glycerol, D-α,β-Distearin, DSG

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in formulations and for understanding its behavior in biological systems.

| Property | Value | References |

| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3] |

| Molecular Weight | 625.02 g/mol | [1][2][3] |

| CAS Number | 10567-21-2 | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 662.3 °C at 760 mmHg | [4][5] |

| Density | 0.923 g/cm³ | [4][5] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml, Chloroform (B151607) (Slightly), Ethyl Acetate (Slightly, Heated) | [5][6] |

| Storage Temperature | -15°C to -20°C | [5][6] |

Role in Cellular Signaling: The Diacylglycerol Pathway

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).[5] this compound, as a stable and cell-permeant analog of endogenous DAGs, is an invaluable tool for studying these pathways. The most well-characterized role of DAG is the activation of Protein Kinase C (PKC).

The Phospholipase C (PLC) - Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving diacylglycerols like this compound.

Preparation of Lipid Vesicles by Thin-Film Hydration

This protocol is widely used for preparing liposomes for drug delivery studies or as a model membrane system. While the following protocol specifies DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), it can be readily adapted for this compound, often in combination with other lipids like cholesterol.

Materials:

-

This compound (DSG)

-

Other lipids as required (e.g., Cholesterol)

-

Chloroform or a suitable organic solvent mixture

-

Round-bottom flask

-

Rotary evaporator

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

-

Lipid Dissolution:

-

Dissolve this compound and any other lipids in chloroform in a round-bottom flask. Gently swirl to ensure complete dissolution.

-

-

Thin-Film Formation:

-

Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be maintained above the transition temperature of the lipids (for DSG, >77°C) to form a thin, uniform lipid film on the flask's inner surface.

-

-

Hydration:

-

Hydrate the dry lipid film with the desired aqueous buffer, pre-heated to above the lipid transition temperature. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution. The extruder and syringe should be maintained at a temperature above the lipid transition temperature throughout the process.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure PKC activity, which can be activated by diacylglycerols like this compound. This assay is crucial for screening potential inhibitors or activators of PKC.

Materials:

-

Purified or partially purified PKC enzyme

-

PKC substrate peptide

-

Lipid activator solution (containing phosphatidylserine (B164497) and this compound)

-

Assay Dilution Buffer (ADB)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Methodology:

-

Preparation of Lipid Activator:

-

Combine phosphatidylserine and this compound in a glass tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried lipids in a buffer containing a non-ionic detergent (e.g., Triton X-100) and sonicate on ice to form micelles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail (containing PKC substrate peptide in ADB)

-

10 µL of inhibitor/vehicle control

-

10 µL of the prepared Lipid Activator

-

10 µL of the PKC enzyme preparation

-

-

Initiate the reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 10 minutes.

-

-

Termination and Detection:

-

Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone (B3395972) and let the papers dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Cell Culture Treatment with Diacylglycerol Analogs

This protocol provides a general guideline for treating cultured cells with lipid molecules like this compound to study their effects on cellular processes. A similar diacylglycerol, 1,2-dioctanoyl-sn-glycerol, is often used for its better cell permeability.

Materials:

-

Cultured cells (e.g., adherent or suspension cells)

-

Complete cell culture medium

-

This compound (or other DAG analog) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will allow for the desired confluency at the time of treatment. Allow cells to adhere and grow overnight.

-

-

Preparation of Treatment Medium:

-

On the day of the experiment, prepare the treatment medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Prepare a vehicle control with the same final solvent concentration.

-

-

Cell Treatment:

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the prepared treatment medium or vehicle control medium to the cells.

-

Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream analysis, such as western blotting for protein phosphorylation, immunofluorescence to observe protein localization, or cell viability assays.

-

Conclusion

This compound is a multifaceted lipid molecule with significant applications in both drug delivery and the study of cellular signaling. Its well-defined chemical and physical properties make it a reliable component for creating stable lipid-based nanoparticles. As a diacylglycerol analog, it serves as a powerful tool for elucidating the complex mechanisms of PKC activation and the broader implications of diacylglycerol signaling in health and disease. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their scientific investigations.

References

- 1. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. reactionbiology.com [reactionbiology.com]

The Pivotal Role of 1,2-Distearoyl-sn-glycerol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-sn-glycerol (DSG), a saturated diacylglycerol (DAG), is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. While often overshadowed by its unsaturated counterparts in research literature, understanding the nuanced role of DSG is paramount for a comprehensive grasp of cellular regulation and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the biological functions of DSG, with a primary focus on its interaction with key signaling proteins. It details the methodologies for studying these interactions and presents available data to contextualize its activity. This document is intended to be a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both foundational knowledge and practical guidance for investigating the intricate signaling networks governed by DSG.

Introduction: The Significance of Diacylglycerols in Cell Signaling

Diacylglycerols are fundamental second messengers generated at cellular membranes in response to a wide array of extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). As a membrane-tethered signaling molecule, DAG orchestrates the recruitment and activation of a host of cytosolic effector proteins, thereby initiating downstream signaling cascades that regulate processes such as cell proliferation, differentiation, apoptosis, and secretion.

This compound is a specific stereoisomer of DAG characterized by two saturated 18-carbon stearoyl acyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. While the biological roles of unsaturated and shorter-chain DAGs are more extensively documented, DSG plays a distinct role, influenced by its unique biophysical properties within the cell membrane.

Core Mechanism of Action: Activation of Protein Kinase C and Other Effectors

The most well-characterized function of DAGs, including DSG, is the activation of Protein Kinase C (PKC) isozymes.[1] Conventional (cPKC) and novel (nPKC) isoforms of PKC possess conserved C1 domains that serve as the binding site for DAG.

The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane. This membrane localization relieves autoinhibition and allows the kinase to phosphorylate its downstream substrates, thereby propagating the signal. The activation of PKC by DAG is a stereospecific process, with only the sn-1,2-diacylglycerols being biologically active.

Beyond PKC, a growing number of other signaling proteins have been identified as DAG effectors, each with its own C1 domain or other DAG-binding motif. These include:

-

Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) involved in neuronal development and cytoskeletal regulation.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors (GEFs) that activate Ras and Rap small GTPases, playing a role in T-cell activation and other immune responses.

-

Munc13 proteins: Essential for synaptic vesicle priming and neurotransmitter release in the nervous system.

-

Protein Kinase D (PKD): A family of serine/threonine kinases that regulate a variety of cellular processes, including cell migration, proliferation, and apoptosis.

The specific signaling outcome of DAG production is therefore dependent on the cellular context, the specific DAG species generated, and the complement of DAG effector proteins expressed in that cell type.

References

The Pivotal Role of 1,2-Distearoyl-sn-glycerol as a Second Messenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. Generated at the cell membrane through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DSG plays a pivotal role in the activation of a cascade of downstream effector proteins.[1][2] The stereospecificity of this signaling is paramount, with the sn-1,2 configuration being the biologically active isomer. This guide provides an in-depth exploration of DSG's function in signal transduction, its metabolic pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

Core Signaling Pathway: The Phosphoinositide Cascade

The canonical pathway for DSG generation and action begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation leads to the recruitment and stimulation of phospholipase C (PLC). PLC then hydrolyzes PIP2, a minor phospholipid component of the inner leaflet of the plasma membrane, to yield two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DSG.

While IP3 is a small, water-soluble molecule that diffuses into the cytosol to trigger the release of calcium from intracellular stores, DSG remains embedded in the plasma membrane. Here, its primary role is to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] The binding of DSG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This activation is often synergistic with the increase in intracellular calcium concentration initiated by IP3.

Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. Beyond PKC, DSG can also activate other signaling proteins, including protein kinase D (PKD), Ras guanyl-releasing proteins (RasGRPs), and Munc13 proteins, which are involved in the regulation of exocytosis.

Metabolism of this compound

The cellular levels of DSG are tightly regulated through a balance of its synthesis and degradation.

Synthesis:

-

De Novo Pathway: The primary route for DSG synthesis is the hydrolysis of PIP2 by PLC, as described above.

-

Other Pathways: DSG can also be generated from other phospholipids, such as phosphatidylcholine, through the action of different phospholipases. Additionally, the dephosphorylation of phosphatidic acid by phosphatidic acid phosphatases contributes to the cellular pool of DAG.

Degradation and Signal Termination:

The signaling actions of DSG are terminated by its enzymatic conversion to other lipid species.

-

Phosphorylation: The most prominent pathway for DSG signal termination is its phosphorylation by diacylglycerol kinases (DGKs), which converts DSG to phosphatidic acid (PA).[3][4] PA can then be re-utilized for the synthesis of phosphoinositides, completing the PI cycle, or it can act as a signaling molecule in its own right.

-

Hydrolysis: DSG can also be hydrolyzed by diacylglycerol lipases to release a free fatty acid (stearic acid in this case) and monoacylglycerol.

Quantitative Data

While specific binding affinities and kinetic parameters for this compound are not extensively reported in the literature, data from studies on structurally similar diacylglycerols provide valuable insights into the quantitative aspects of this signaling pathway.

| Parameter | Analyte/Effector | Value | Cell/System Type | Reference |

| Kd | 1,2-Dioctanoyl-sn-glycerol (DOG) / C1B domain of PKCα | 24.2 ± 2 µM | In vitro (micelles) | [5] |

| EC50 | Carbachol (B1668302) (induces DAG formation) | 2.1 x 10-8 M | Airway smooth muscle | [6] |

| KM | 1,2-Dioctanoyl-sn-glycerol / Diacylglycerol Kinase | 24 µM | Pig brain (partially purified) | [7] |

| Ki | Dioctanoylethylene glycol (DGK inhibitor) | 58 µM | Pig brain (partially purified) | [7] |

| EC50 | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | ~25 µM | GH3 pituitary cells | [8] |

Experimental Protocols

Lipid Extraction from Cellular Samples for DSG Analysis

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids, including DSG, from cell pellets.[1]

Materials:

-

Cell pellet

-

Methanol

-

Deionized water

-

Sonicator

-

Centrifuge

-

Glass vials

Procedure:

-

To a cell pellet, add a solvent mixture of chloroform:methanol:water in a 1:2:0.9 (v/v/v) ratio.

-

Sonicate the mixture for 5 minutes to ensure complete cell lysis and lipid solubilization.

-

To induce phase separation, add chloroform and water to achieve a final ratio of 2:2 (v/v) of the added solvents.

-

Vortex the mixture thoroughly and centrifuge at a low speed to separate the phases.

-

The lower chloroform phase, containing the total lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen or using a speed-vac system.

-

The dried lipid extract can be resuspended in an appropriate solvent for downstream analysis, such as mass spectrometry.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of PKC in the presence of activators like DSG.[9]

Materials:

-

PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

-

Purified or partially purified PKC

-

This compound (DSG)

-

Kinase assay dilution buffer

-

ATP solution

-

Microplate reader

Procedure:

-

Prepare the PKC substrate microtiter plate by soaking each well with Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate the liquid.

-

Prepare your samples:

-

Test Sample: Incubate purified PKC with the desired concentration of DSG.

-

Positive Control: Use a known PKC activator provided in the kit.

-

Negative Control: Incubate PKC with the solvent used for DSG.

-

Blank: Kinase Assay Dilution Buffer only.

-

-

Add 30 µL of each sample, control, and blank to the wells of the substrate plate.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well (except the blank).

-

Cover the plate and incubate at 30°C for up to 90 minutes.

-

Stop the reaction by emptying the contents of the wells.

-

Wash the wells multiple times with the provided wash buffer.

-

Add the phosphospecific substrate antibody and incubate for 60 minutes at room temperature.

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

After a final wash, add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Conclusion

This compound is a fundamental second messenger that translates extracellular signals into a wide array of intracellular responses, primarily through the activation of Protein Kinase C. Its tightly regulated metabolism ensures the precise control of these signaling events. A thorough understanding of the pathways involving DSG, supported by robust experimental methodologies, is crucial for researchers in basic science and for professionals engaged in the development of therapeutics targeting these critical cellular processes. The protocols and data presented in this guide offer a solid foundation for the investigation of DSG's role in health and disease.

References

- 1. epic.awi.de [epic.awi.de]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Tumor lipid metabolism: a mechanistic link between diet and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 1,2-sn diacylglycerol in airway smooth muscle stimulated by carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Attenuation of sn-1,2-diacylglycerol second messengers by diacylglycerol kinase. Inhibition by diacylglycerol analogs in vitro and in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

physical characteristics of 1,2-Distearoyl-sn-glycerol

An In-depth Technical Guide on the Physical Characteristics of 1,2-Distearoyl-sn-glycerol

Introduction

This compound (DSG) is a diacylglycerol containing two stearic acid (18:0) acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] As a specific molecular species of diacylglycerol (DAG), it plays a crucial role in lipid-based drug delivery systems, such as liposomes, and serves as a vital second messenger in cellular signaling pathways.[2][3][4] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][3][5] Its high purity, often greater than 98%, makes it suitable for research in biochemistry and proteomics.[1][6][7]

General and Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 10567-21-2 | [1][5][6] |

| Molecular Formula | C₃₉H₇₆O₅ | [1][5] |

| Molecular Weight | 625.02 g/mol | [5] |

| Appearance | Crystalline solid, Off-white to light yellow | [1][5] |

| Purity | >98% | [1] |

| Synonyms | 1,2-Dioctadecanoyl-sn-glycerol, DSG | [1] |

Quantitative Physical Data

The key quantitative physical parameters of this compound are detailed in the following table. These values are critical for applications in material science and drug formulation.

| Property | Value | Reference |

| Melting Point | 76-77 °C | [8] |

| Boiling Point | 662.3 ± 22.0 °C (Predicted) | [5][8] |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Flash Point | 181.8 °C | [8][9] |

| Refractive Index | 1.466 | [8][9] |

| Vapor Pressure | 2.33E-20 mmHg at 25°C | [8][9] |

| pKa | 13.69 ± 0.10 (Predicted) | [5] |

| Optical Rotation | [α]D²⁰ = -2 ± 2° (c=1 in CHCl₃) | [3] |

Solubility Profile

The solubility of this compound in various common laboratory solvents has been determined, highlighting its lipophilic nature. Lipids are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[10][11]

| Solvent | Concentration | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [1][5][12] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][5][12] |

| Ethanol | 0.25 mg/mL | [1][5][12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL | [1][5][12] |

| Chloroform | Slightly Soluble | [9] |

| Ethyl Acetate | Slightly Soluble (Heated) | [9] |

Experimental Protocols

Accurate determination of physical characteristics is paramount for quality control and research applications. The following sections detail standardized methodologies for key analyses.

Workflow for Physical Characterization of Lipids

The general process for determining the physical properties of a lipid like this compound follows a structured workflow from sample acquisition to final data analysis.

References

- 1. This compound | CAS 10567-21-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 10567-21-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. biologyreader.com [biologyreader.com]

- 11. JaypeeDigital | Tests for Lipids [jaypeedigital.com]

- 12. This compound CAS#: 10567-21-2 [m.chemicalbook.com]

The Influence of 1,2-Distearoyl-sn-glycerol on Lipid Bilayer Mechanics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 1,2-Distearoyl-sn-glycerol (DSG), a saturated diacylglycerol (DAG), in modulating the mechanical and structural properties of lipid bilayers. An understanding of these interactions is crucial for fields ranging from cell signaling and membrane trafficking to the rational design of lipid-based drug delivery systems. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the core concepts and associated signaling pathways.

Core Concepts: The Biophysical Impact of DSG on Lipid Membranes

This compound is a lipid second messenger that, despite being a minor component of cellular membranes, exerts potent effects on the physical properties of the lipid bilayer.[1] Unlike phospholipids (B1166683), DSG lacks a bulky polar head group, giving it a conical molecular shape. This geometry is a primary determinant of its influence on membrane mechanics. When incorporated into a phospholipid bilayer, DSG's small headgroup and large hydrophobic volume introduce packing defects and alter the collective properties of the membrane.

One of the most significant effects of DSG and other DAGs is the induction of negative membrane curvature.[2][3][4] This property is critical for various cellular processes that require membrane bending, such as vesicle formation, endocytosis, and membrane fusion and fission.[5] The presence of DSG can lower the energetic barrier for the formation of highly curved intermediates, such as the stalk-like structures involved in membrane fusion.

Furthermore, DSG is a key player in cellular signaling, most notably through its role in the activation of Protein Kinase C (PKC).[6] The generation of DAG in the inner leaflet of the plasma membrane recruits PKC from the cytosol and allosterically activates it, initiating a cascade of downstream phosphorylation events that regulate a multitude of cellular processes. The presence of DSG in the bilayer increases the spacing between phospholipid headgroups, which is thought to be a crucial factor in facilitating the binding and activation of PKC.[5]

Quantitative Data on the Effects of Saturated Diacylglycerols on Lipid Bilayer Properties

While specific quantitative data for this compound is limited in the literature, studies on closely related saturated diacylglycerols, such as 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG), in phospholipid bilayers provide valuable insights. The following tables summarize key findings from differential scanning calorimetry (DSC), X-ray diffraction, and molecular dynamics (MD) simulations.

Table 1: Thermodynamic Properties of Dipalmitoylphosphatidylcholine (DPPC) Bilayers Containing 1,2-Dipalmitoyl-sn-glycerol (DPG) from DSC

| DPG (mol%) | Main Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Notes |

| 0 | 41.5 | 8.7 | Pure DPPC bilayer |

| 5 | Broadened transition | Decreased | Indicates phase separation |

| 10 | Broadened transition | Decreased | Increased phase separation |

| 20 | Multiple transitions observed | - | Suggests complex phase behavior |

| 45 | ~63 | - | Formation of a DPPC/DPG complex |

Data adapted from Ortiz, A. et al. (1998). The study indicates complex phase behavior with the formation of lipid complexes and phase separation, rather than a simple shift in the main transition temperature.[7][8][9]

Table 2: Structural Properties of Phospholipid Bilayers Containing Saturated Diacylglycerol (di16:0 DAG) from Molecular Dynamics Simulations

| System | Area per Lipid (Ų) | Bilayer Thickness (nm) | Acyl Chain Order Parameter (S_CD) |

| Pure POPC | 68.3 ± 0.2 | 3.65 ± 0.03 | ~0.20 |

| POPC + 18.75% di16:0 DAG | 63.8 ± 0.2 | 3.84 ± 0.03 | Increased |

| POPC + 18.75% Cholesterol | 61.5 ± 0.2 | 3.95 ± 0.03 | Increased |

Data adapted from Aponte-Santamaría, C. et al. (2012). These simulations show that, similar to cholesterol, saturated DAGs induce a "condensing effect," decreasing the area per lipid and increasing bilayer thickness and acyl chain order.[5]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of DSG on lipid bilayers are provided below. These are generalized protocols that may require optimization for specific instrumentation and research questions.

Liposome (B1194612) Preparation with Incorporated DSG

Objective: To prepare unilamellar vesicles (liposomes) composed of a host phospholipid (e.g., DPPC or DSPC) and a defined concentration of DSG.

Methodology: Thin-Film Hydration and Extrusion

-

Lipid Film Preparation:

-

Appropriate amounts of the primary phospholipid (e.g., DSPC) and this compound are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.

-

The organic solvent is removed by rotary evaporation under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., PBS or HEPES) by gentle agitation. The temperature of the buffer should be maintained above the main phase transition temperature of the lipid mixture to ensure proper hydration and formation of multilamellar vesicles (MLVs).

-

The resulting suspension of MLVs will appear milky.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

The suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device. This process is also carried out at a temperature above the lipid phase transition.

-

The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermotropic phase behavior of lipid bilayers containing DSG and determine the effect of DSG on the phase transition temperature (T_m) and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

A known amount of the liposome suspension (prepared as described above) is hermetically sealed in an aluminum DSC pan.

-

An equal volume of the corresponding buffer is sealed in a reference pan.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a desired range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram is analyzed to determine the onset temperature, peak temperature (T_m), and the enthalpy of the phase transition (ΔH) by integrating the area under the transition peak.[10][11][12]

-

Changes in the shape, position, and enthalpy of the transition peaks in the presence of DSG provide information about its interaction with the phospholipid bilayer.[13]

-

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the effect of DSG on the lamellar d-spacing and bilayer thickness.

Methodology:

-

Sample Preparation:

-

Multilamellar vesicles (MLVs) are prepared as described in the liposome preparation protocol.

-

The vesicle suspension is concentrated and loaded into a thin-walled quartz capillary.

-

-

SAXS Measurement:

-

The capillary is placed in a temperature-controlled sample holder within the SAXS instrument.

-

The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

-

For multilamellar systems, a series of Bragg peaks will be observed. The lamellar d-spacing (d) is calculated from the position of the first-order Bragg peak (q₁) using the formula: d = 2π/q₁.[14]

-

By analyzing the form factor of the scattering curve, often obtained from measurements of unilamellar vesicles, the bilayer thickness can be modeled and determined.[15][16][17][18]

-

Atomic Force Microscopy (AFM)

Objective: To visualize the effect of DSG on the morphology of a supported lipid bilayer and to measure changes in bilayer thickness and mechanical properties.

Methodology:

-

Supported Lipid Bilayer (SLB) Formation:

-

A suspension of small unilamellar vesicles (SUVs), prepared by sonication or extrusion of MLVs containing the desired lipid composition (phospholipid and DSG), is deposited onto a freshly cleaved mica surface.

-

The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the mica support.[19][20]

-

-

AFM Imaging:

-

The SLB is imaged in a liquid cell under buffer to maintain its native hydrated state.

-

Imaging is typically performed in tapping mode or contact mode with minimal applied force to avoid damaging the soft bilayer.

-

Topographical images reveal the morphology of the bilayer, including the presence of any domains or defects induced by DSG.

-

-

Force Spectroscopy:

-

Force-distance curves are acquired by pressing the AFM tip into the bilayer and retracting it.

-

The force at which the tip punctures the bilayer (breakthrough force) provides an indication of the membrane's mechanical resistance.[21][22][23]

-

The distance over which the breakthrough occurs can be used to estimate the bilayer thickness.[23]

-

Molecular Dynamics (MD) Simulations

Objective: To obtain an atomistic-level understanding of the interactions between DSG and phospholipids and to calculate various bilayer properties.

Methodology:

-

System Setup:

-

A lipid bilayer containing a mixture of a primary phospholipid (e.g., POPC or DPPC) and DSG at a desired concentration is constructed using molecular modeling software.

-

The bilayer is solvated with water molecules and ions to mimic physiological conditions.

-

-

Simulation:

-

The system is subjected to energy minimization to remove any steric clashes.

-

The system is then equilibrated under constant temperature and pressure (NPT ensemble) for a sufficient duration to allow the bilayer to relax.

-

A production simulation is run for an extended period (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.[6][24][25][26][27][28]

-

-

Data Analysis:

-

The simulation trajectory is analyzed to calculate various properties, including the area per lipid, bilayer thickness, deuterium (B1214612) order parameters of the acyl chains, radial distribution functions, and the orientation and location of DSG molecules within the bilayer.[29]

-

Visualizations of Core Concepts and Workflows

Signaling Pathways

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflows

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of DSG-containing liposomes.

Caption: Generalized workflow for Molecular Dynamics (MD) simulation of a DSG-containing lipid bilayer.

Logical Relationships

Caption: Relationship between DSG's molecular properties and its functions in the lipid bilayer.

References

- 1. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. ucm.es [ucm.es]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of diacylglycerols with phosphatidylcholine vesicles as studied by differential scanning calorimetry and fluorescence probe depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. hwhuang.rice.edu [hwhuang.rice.edu]

- 16. X-ray diffraction and neutron scattering studies of amphiphile-lipid bilayer organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of a fluid dioleoylphosphatidylcholine bilayer determined by joint refinement of x-ray and neutron diffraction data. III. Complete structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Atomic force microscope image contrast mechanisms on supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

1,2-Distearoyl-sn-glycerol and its Pivotal Role in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) analog that plays a crucial role as a second messenger in numerous cellular signaling pathways. A primary downstream effector of DSG is Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. This technical guide provides an in-depth analysis of the synthesis, physical properties, and the intricate relationship between DSG and PKC. It details the mechanisms of PKC activation by DSG, explores the isoform-specific interactions, and presents relevant experimental protocols and quantitative data to facilitate further research and drug development in this critical area of cell signaling.

Introduction to this compound (DSG)

This compound is a diglyceride where the hydroxyl groups at positions 1 and 2 of the glycerol (B35011) backbone are esterified with stearic acid, a saturated fatty acid with 18 carbon atoms. As a diacylglycerol, DSG is a key signaling molecule generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods. A common approach involves the protection of the 3-hydroxyl group of a glycerol derivative, followed by the acylation of the 1 and 2-hydroxyl groups with stearoyl chloride or stearic anhydride. The final step involves the deprotection of the 3-hydroxyl group to yield the desired product.

Physical and Chemical Properties

Understanding the physicochemical properties of DSG is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₆O₅ | [1] |

| Molecular Weight | 625.02 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 71-73 °C | [3] |

| Solubility | Soluble in chloroform (B151607), ethanol, and DMSO | [1] |

Protein Kinase C (PKC): Structure and Activation

The Protein Kinase C family comprises multiple isoforms that are broadly classified into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).

-

Conventional PKCs (α, βI, βII, γ): Require both Ca²⁺ and DAG for activation.

-

Novel PKCs (δ, ε, η, θ): Require DAG but are independent of Ca²⁺ for activation.

-

Atypical PKCs (ζ, ι/λ): Do not require Ca²⁺ or DAG for activation.

The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of second messengers at the plasma membrane.

DSG as a Diacylglycerol Analog for PKC Activation

DSG, with its two saturated stearoyl chains, serves as a stable analog of endogenously produced DAGs. Its ability to intercalate into the plasma membrane allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

Isoform-Specific Activation

While DSG can activate both conventional and novel PKCs, the efficiency and downstream consequences can vary between isoforms. Studies comparing different DAG analogs suggest that the length and saturation of the acyl chains can influence the potency and specificity of PKC activation. Long-chain saturated DAGs like DSG are generally considered less potent activators compared to their unsaturated or shorter-chain counterparts[4]. This is likely due to differences in how they affect the physical properties of the membrane and interact with the C1 domain of different PKC isoforms[4].

Quantitative Data on DSG-PKC Interaction

Specific quantitative data for the interaction of this compound with various PKC isoforms is limited in the publicly available literature. However, studies on related long-chain saturated and unsaturated diacylglycerols provide some insights into the expected range of activity.

| Parameter | Value | PKC Isoform | Comments | Reference |

| EC₅₀ | Data not available | - | The effective concentration for 50% activation is not well-documented for DSG. | - |

| K_d_ | Data not available | - | The binding affinity of DSG to the C1 domain of specific PKC isoforms has not been extensively reported. | - |

Comparative studies on other diacylglycerols suggest that the affinity of the C1 domain for DAG is a critical determinant of PKC activation[5].

Experimental Protocols

Investigating the intricate relationship between DSG and PKC requires a range of in vitro and cell-based assays.

In Vitro PKC Kinase Assay

This assay directly measures the ability of DSG to activate a specific, purified PKC isoform by quantifying the phosphorylation of a substrate.

Detailed Methodology:

-

Preparation of Lipid Vesicles:

-

Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (DSG) in chloroform at the desired molar ratio (e.g., 96:4 mol% PS:DSG).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the reaction buffer (containing MgCl₂, and for cPKCs, CaCl₂), the prepared lipid vesicles, the purified PKC isoform, and the substrate (e.g., myelin basic protein or a specific peptide substrate).

-

Initiate the reaction by adding ATP (often radiolabeled with ³²P or ³³P).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto phosphocellulose paper).

-

Quantify the incorporation of phosphate (B84403) into the substrate using methods such as autoradiography, scintillation counting, or a non-radioactive method like a specific antibody-based ELISA.

-

Cell-Based PKC Reporter Assay

This assay measures the activation of PKC signaling pathways within intact cells in response to DSG treatment.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

-

Transfect the cells with a reporter plasmid containing a promoter with PKC-responsive elements (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., luciferase or fluorescent protein).

-

-

Cell Treatment:

-

After allowing for reporter gene expression (typically 24-48 hours post-transfection), treat the cells with varying concentrations of DSG. DSG should be prepared in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium.

-

Include appropriate controls, such as vehicle-only, a known PKC activator (e.g., phorbol (B1677699) esters like PMA), and a PKC inhibitor.

-

-

Reporter Activity Measurement:

-

After the desired incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure the activity of the reporter protein according to the manufacturer's instructions (e.g., measure luminescence for luciferase).

-

Normalize the reporter activity to a co-transfected control plasmid or total protein concentration to account for variations in transfection efficiency and cell number.

-

Lipid-Protein Binding Assay (Lipid Pull-down)

This assay is used to investigate the direct interaction between DSG and PKC isoforms.

Detailed Methodology:

-

Preparation of Lipid-Coated Beads:

-

Use commercially available lipid-coated beads or prepare them by incubating beads (e.g., silica (B1680970) or sepharose) with lipid vesicles containing DSG.

-

-

Incubation with Cell Lysate or Purified Protein:

-

Incubate the DSG-coated beads with cell lysates or a purified PKC isoform.

-

Include control beads coated with a non-interacting lipid.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a high-salt buffer or SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the eluted proteins by Western blotting using an antibody specific to the PKC isoform of interest.

-

Downstream Signaling of DSG-Activated PKC

Upon activation by DSG, PKC isoforms phosphorylate a multitude of downstream target proteins, thereby regulating various cellular functions. The specific downstream effects depend on the PKC isoform activated, the cell type, and the subcellular localization of the active kinase.

Common downstream pathways influenced by PKC activation include:

-

MAPK/ERK Pathway: PKC can activate the Raf-MEK-ERK cascade, which is involved in cell proliferation and differentiation.

-

NF-κB Pathway: PKC can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.

-

Gene Expression: Activated PKC can phosphorylate transcription factors and chromatin-modifying enzymes, leading to changes in gene expression.

Conclusion

This compound is a valuable tool for studying the activation and function of Protein Kinase C. While specific quantitative data on its interaction with individual PKC isoforms is an area requiring further investigation, the experimental protocols outlined in this guide provide a solid framework for researchers to explore the nuanced roles of this important signaling lipid. A deeper understanding of how long-chain saturated DAGs like DSG modulate PKC activity will be instrumental in developing novel therapeutic strategies targeting diseases where PKC signaling is dysregulated.

References

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of 1,2-Distearoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the polymorphic phase behavior of 1,2-Distearoyl-sn-glycerol (1,2-DSG), a pivotal molecule in cellular signaling and a key component in various pharmaceutical formulations. Understanding the distinct physical states and transitions of 1,2-DSG is paramount for controlling the stability, bioavailability, and efficacy of lipid-based drug delivery systems and for deciphering its role in biological membranes. This document details the thermodynamic properties, experimental methodologies for characterization, and the significant signaling pathways involving this diacylglycerol.

Polymorphism and Phase Transitions of this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms, each with distinct molecular packing, stability, and physicochemical properties. The primary polymorphic forms observed for 1,2-diacyl-sn-glycerols are the α (alpha) and β' (beta-prime) forms. The transition between these states is a function of temperature, time, and the thermal history of the sample.

The α-form is a metastable polymorph characterized by a hexagonal subcell packing of the acyl chains. Upon heating, it can transition to the more stable β'-form, which has an orthorhombic subcell packing. The final transition is the melting of the crystalline form into an isotropic liquid.

Data Presentation: Thermodynamic Parameters of 1,2-DSG Phase Transitions

The following tables summarize the quantitative data for the phase transitions of this compound. It is important to note that the exact transition temperatures and enthalpies can be influenced by experimental conditions such as heating and cooling rates, as well as sample purity.

| Polymorphic Form | Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kcal/mol) | Enthalpy (ΔH) (kJ/mol) |

| β' (Beta-Prime) | Melting | - | 77.2 | 30.6 | 128.0 |

Note: The data presented is based on available literature. Variations may be observed based on experimental conditions.

Experimental Protocols for Characterization

The investigation of the phase behavior of 1,2-DSG relies on sophisticated analytical techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A precise amount (typically 1-5 mg) of high-purity this compound is weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of sample during heating.

-

Instrument Setup: A reference pan, usually empty or containing an inert material, is placed in the DSC instrument alongside the sample pan. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

Thermal Program:

-

Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 90°C) to erase any prior thermal history.

-

Controlled Cooling: The sample is then cooled at a specific rate (e.g., 5°C/min or 10°C/min) to induce crystallization. The cooling rate can influence the polymorphic form obtained.

-

Controlled Heating: Finally, the sample is heated at a controlled rate (e.g., 5°C/min or 10°C/min) through its melting transition. The heat flow is recorded as a function of temperature.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (melting) appear as peaks, and exothermic events (crystallization) appear as valleys. From these peaks, the onset temperature, peak temperature (melting point), and the enthalpy of the transition (the area under the peak) are determined.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is essential for identifying the specific polymorphic form of 1,2-DSG.

Methodology:

-

Sample Preparation: A small amount of the 1,2-DSG sample is carefully mounted on a sample holder. The sample should be a fine powder to ensure random orientation of the crystallites. For temperature-dependent studies, the sample is placed in a temperature-controlled stage.

-

Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα). The sample is placed in the path of the X-ray beam.

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ). A detector measures the intensity of the diffracted X-rays at each angle. The temperature of the sample can be controlled during the measurement to observe phase transitions in real-time.

-

Data Analysis: The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are unique to each crystalline polymorph. The short-spacing reflections provide information about the packing of the acyl chains (subcell), while the long-spacing reflections relate to the overall lamellar structure. By comparing the obtained diffraction pattern with known patterns for different polymorphs, the crystalline form of the sample can be identified.

Role in Cellular Signaling: The Protein Kinase C Pathway

1,2-Diacyl-sn-glycerols are crucial second messengers in various cellular signaling cascades. A prominent example is the activation of Protein Kinase C (PKC), a family of enzymes that play a critical role in regulating cell growth, differentiation, and apoptosis.

The signaling pathway is initiated by the activation of Phospholipase C (PLC) at the cell membrane. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane and, in conjunction with calcium and phosphatidylserine, activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses.

Methodological & Application

Application Notes: Leveraging 1,2-Distearoyl-sn-glycerol for Advanced Liposome Formulation

Introduction

1,2-Distearoyl-sn-glycerol, more commonly known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is a saturated phospholipid that has become a cornerstone in the development of advanced drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[1][2] Its structure, featuring a hydrophilic phosphocholine (B91661) head group and two 18-carbon saturated stearoyl acyl chains, allows it to form stable bilayer vesicles in aqueous solutions.[1][3] DSPC is highly valued for its ability to create rigid, stable, and biocompatible vesicles, making it an ideal excipient for controlled-release drug delivery and gene therapy applications.[1][4][5]

The primary advantage of DSPC lies in its high phase transition temperature (Tc or Tm) of approximately 55°C.[1][6][7] Below this temperature, the lipid acyl chains are in a tightly packed gel state, resulting in a rigid and less permeable membrane.[1][8] This characteristic is crucial for minimizing premature leakage of encapsulated drugs, enhancing the stability of the formulation, and prolonging circulation times in vivo.[1][9][10] The absence of double bonds in its saturated fatty acid chains also makes DSPC less prone to oxidative degradation, further contributing to its chemical stability.[1]

DSPC is frequently formulated with cholesterol, which modulates the fluidity and permeability of the liposomal membrane.[7][11] Cholesterol inserts itself between phospholipid molecules, inducing a "condensing effect" that increases packing density and results in a more stable and less permeable membrane.[7][12] This combination is critical for creating robust vesicles for delivering a wide range of therapeutic agents, from small molecule drugs to large biomolecules like mRNA and siRNA.[1][4][5] In fact, DSPC is a key structural component in the clinically approved mRNA vaccines for COVID-19.[1][5][10]

Quantitative Data Summary

The following tables summarize key quantitative data for DSPC-based liposome (B1194612) formulations from various studies, providing a comparative overview of their composition and physicochemical properties.

Table 1: Composition of DSPC-Based Lipid Nanoparticle Formulations for Gene Delivery

| Formulation ID | Ionizable Lipid | Helper Lipids | PEG-Lipid | Molar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid) | Reference |

|---|---|---|---|---|---|

| LNP-1 | DLin-MC3-DMA | DSPC, Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [5] |

| LNP-2 | SM-102 | DSPC, Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [5] |

| LNP-3 | DOTAP | DSPC, Cholesterol | DMG-PEG2k | 50:10:38.5:1.5 |[5] |

Table 2: Physicochemical Properties of DSPC-Liposomes

| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| DSPC:Cholesterol | 125 ± 20 | Not Reported | Not Reported | [4] |

| DSPC:Cholesterol | 149 | 0.3 | -13.3 | [4] |

| DSPC:Cholesterol:DSPE-PEG2000 | < 100 | < 0.2 | Not Reported | [4] |

| Neutral DSPC Liposomes in Saline | 50 - 200 | < 0.2 | -10 mV to +10 mV |[6] |

Experimental Protocols & Methodologies

This section provides detailed protocols for the preparation and characterization of liposomes using this compound (DSPC).

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing multilamellar vesicles (MLVs) which are then downsized to form large unilamellar vesicles (LUVs) of a defined size.[7][9]

Materials:

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Organic Solvent: Chloroform or a Chloroform:Methanol mixture[9][13]

-

Hydration Buffer: Phosphate-buffered saline (PBS), ammonium (B1175870) sulfate (B86663) solution, or other aqueous medium as required[9][14]

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol. A common molar ratio is 2:1 or 55:45 (DSPC:Cholesterol).[9][14] For example, for a 10 µmol total lipid batch at a 2:1 ratio, use 6.67 µmol of DSPC and 3.33 µmol of cholesterol.[9] b. Dissolve the lipids completely in a suitable volume of organic solvent (e.g., 2 mL of chloroform) in a clean round-bottom flask.[9]

-

Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Submerge the flask in a water bath set to a temperature above the solvent's boiling point but below DSPC's transition temperature (e.g., 40-50°C for chloroform).[9] c. Evaporate the solvent under reduced pressure. Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.[9][13] d. Once the film is formed, continue to dry under high vacuum for at least 1-2 hours to remove any residual organic solvent.

-

Hydration of Lipid Film: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[7][15] b. Add the pre-heated aqueous buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.[7] c. Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film from the glass wall. This process should be done while maintaining the temperature above Tc.[7][15] d. Continue hydration with agitation for about 1 hour. This results in the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[9][15]

-

Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[9] b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to prevent the lipids from transitioning to the gel phase during extrusion.[4][14] c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.[9] d. Manually push the MLV suspension from one syringe to the other through the membrane. e. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure a uniform size distribution.[9] The resulting translucent suspension contains unilamellar vesicles (LUVs).

-

Storage: a. Allow the liposome suspension to cool to room temperature. b. For optimal stability, store the final liposome suspension at 4°C.[7]

Workflow for Liposome Preparation and Characterization

Caption: Workflow of DSPC liposome preparation and subsequent analysis.

Protocol 2: Characterization of Liposomes

To ensure quality and performance, prepared liposomes must be characterized for their physicochemical properties.[6]

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

-

Purpose: To determine the mean hydrodynamic diameter and the width of the particle size distribution.[6]

-

Procedure:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension with the same buffer used for hydration (e.g., PBS) to an appropriate concentration for DLS measurement.[6]

-

Instrument Setup: Set the laser wavelength, scattering angle (e.g., 173°), and temperature (e.g., 25°C).[4]

-

Measurement: Transfer the diluted sample to a clean cuvette, place it in the instrument, and allow it to equilibrate for 1-2 minutes.[4][6]

-

Data Acquisition: Perform at least three replicate measurements.[6]

-

Analysis: The instrument software calculates the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

-

B. Zeta Potential by Electrophoretic Light Scattering (ELS)

-

Purpose: To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems.[6]

-

Procedure:

-

Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[6]

-

Instrument Setup: Use a dedicated folded capillary cell and equilibrate the instrument to 25°C.[6]

-

Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present.

-

Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential.[6]

-

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the drug that is successfully entrapped within the liposomes.

Materials:

-

Drug-loaded liposome suspension

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or ultracentrifuge

-

Spectrophotometer or HPLC

-

Lysis agent (e.g., Triton X-100 or Methanol)

Procedure:

-

Separation of Free Drug:

-

Separate the unencapsulated (free) drug from the liposomes. Common methods include:

-

Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first in the void volume, while the smaller free drug molecules are retained and elute later.[4]

-

Ultracentrifugation: Pellet the liposomes by high-speed centrifugation. The free drug will remain in the supernatant.[4]

-

Dialysis: Dialyze the suspension against a large volume of buffer to remove the free drug.[4]

-

-

-

Quantification of Encapsulated Drug: a. Collect the purified liposome fraction from the separation step. b. Disrupt the liposomes by adding a lysis agent (e.g., 1% Triton X-100) to release the encapsulated drug.[4] c. Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives the Amount of encapsulated drug.

-

Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Disrupt these liposomes with the lysis agent. c. Quantify the drug concentration to determine the Total amount of drug.

-

Calculation of EE%:

-

Use the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

Factors Influencing DSPC Liposome Stability

Caption: Key factors influencing the stability of DSPC-based liposomes.

Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis method to evaluate the release profile of an encapsulated drug from DSPC liposomes.

Materials:

-

Drug-loaded liposome suspension

-

Release Buffer (e.g., PBS at pH 7.4)

-

Dialysis tubing/cassette with an appropriate molecular weight cut-off (MWCO)

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation: a. Place a known volume (e.g., 1-2 mL) of the purified drug-loaded liposome suspension into a dialysis bag. b. Seal the bag securely.

-

Dialysis: a. Submerge the dialysis bag in a large, known volume of pre-warmed release buffer (e.g., 100 mL of PBS at 37°C). The large volume ensures sink conditions. b. Place the entire setup in a shaking water bath at 37°C to maintain a constant temperature and provide gentle agitation.

-

Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain the sink conditions.

-

Quantification: a. Analyze the collected samples to determine the concentration of the released drug using a suitable and validated analytical method.

-

Data Analysis: a. Calculate the cumulative amount of drug released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

General Cellular Uptake Pathway for Liposomes

Caption: Generalized pathway of liposome cellular uptake and drug release.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Rapid, one-step fabrication and loading of nanoscale 1,2-distearoyl-sn-glycero-3-phosphocholine liposomes in a simple, double flow-focusing microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Gel Phase 1,2-Distearoyl- sn-glycero-3-phosphocholine-Based Liposomes Are Superior to Fluid Phase Liposomes at Augmenting Both Antigen Presentation on Major Histocompatibility Complex Class II and Costimulatory Molecule Display by Dendritic Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. su-5416.com [su-5416.com]

- 11. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stabilization of distearoylphosphatidylcholine lamellar phases in propylene glycol using cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ableweb.org [ableweb.org]

- 15. romanpub.com [romanpub.com]

Application Notes and Protocols: The Role of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) in Lipid Nanoparticle Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction